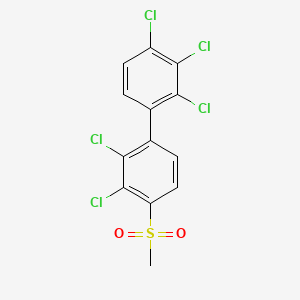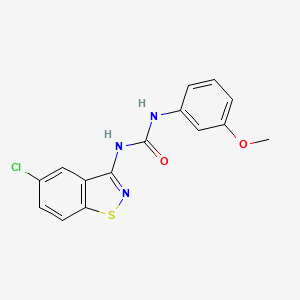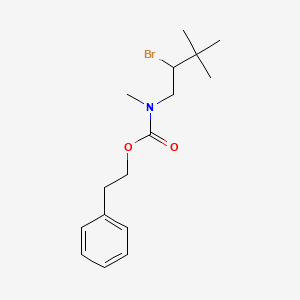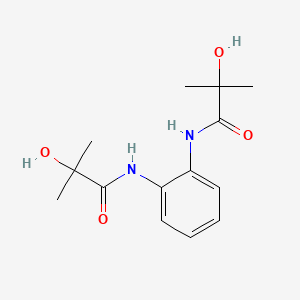
N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is an organic compound characterized by the presence of two hydroxy groups and two amide groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is unique due to its specific arrangement of hydroxy and amide groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
107680-76-2 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-[(2-hydroxy-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,19)11(17)15-9-7-5-6-8-10(9)16-12(18)14(3,4)20/h5-8,19-20H,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
HWDJZBUUWVFCOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


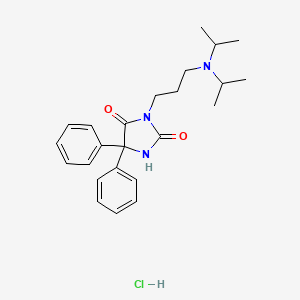
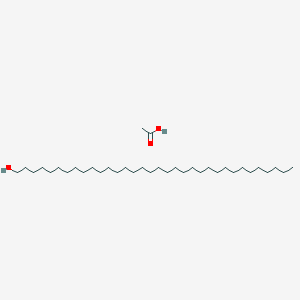
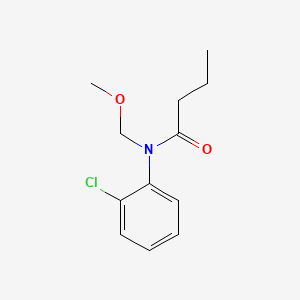
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
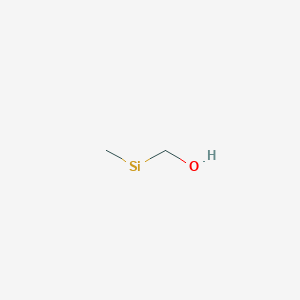
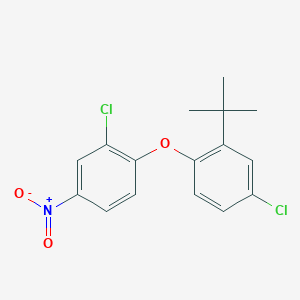
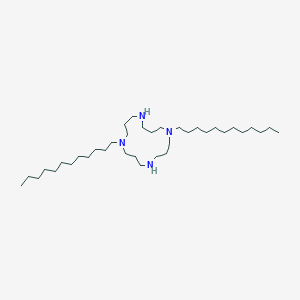


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)

